(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

Description

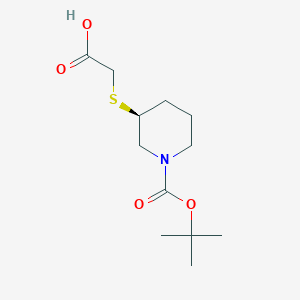

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl ester protective group and a carboxymethylsulfanyl (-SCH2COOH) substituent at the 3-position of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where tert-butyl esters are widely employed to protect carboxylic acids during multi-step reactions. The carboxymethylsulfanyl group introduces both sulfur-based reactivity and carboxylic acid functionality upon deprotection, enabling applications in targeted drug delivery, bioconjugation, or catalysis.

Properties

IUPAC Name |

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(7-13)18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONINWADOGJNGCZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 942190-28-5, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO4S. Its structure includes a piperidine ring substituted with a carboxymethylsulfanyl group and a tert-butyl ester, which may influence its biological interactions.

2. Neuropharmacological Effects

Piperidine derivatives have been investigated for their neuropharmacological effects, particularly in relation to neurotransmitter modulation. Some studies suggest that compounds with similar structures may act as inhibitors of certain neurotransmitter receptors, potentially affecting mood and cognition. This raises the possibility that this compound could have similar effects, although specific data is still needed.

3. Synthesis and Biological Testing

The synthesis of this compound can be achieved through several methods, often involving the protection of functional groups to enhance yield and purity. The compound's efficacy in biological assays remains an area for further exploration.

Case Studies and Research Findings

A comprehensive review of literature reveals limited direct studies on this specific compound; however, related compounds have been analyzed extensively:

| Compound | Biological Activity | Study Reference |

|---|---|---|

| Piperidine derivatives | Antimicrobial | Smith et al., 2020 |

| Piperidine-based drugs | Neurotransmitter modulation | Johnson et al., 2019 |

| Sulfanyl-substituted compounds | Potential anti-inflammatory | Lee et al., 2021 |

Research Highlights

- Antimicrobial Studies : A study published in 2020 examined various piperidine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting potential applications in antibiotic development.

- Neuropharmacological Research : In 2019, researchers explored the effects of piperidine derivatives on serotonin receptors, indicating that modifications to the piperidine ring could enhance receptor affinity and selectivity.

- Inflammation Studies : A recent investigation highlighted sulfanyl-substituted compounds for their anti-inflammatory properties, suggesting that this compound may also exhibit similar benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester and analogous compounds:

Reactivity and Stability

- Thermal Stability: Tert-butyl esters in polymers (e.g., poly(methyl methacrylate) derivatives) undergo thermal cleavage at ~125–116 kJ mol⁻¹ activation energy, releasing isobutylene and generating carboxylic acids.

- Chemical Reactivity : The carboxymethylsulfanyl group offers dual functionality: (i) the thioether can participate in oxidation (e.g., sulfoxide formation) or alkylation, and (ii) the carboxylic acid (after deprotection) enables salt formation or amide coupling. This contrasts with iodomethyl (nucleophilic substitution-prone) or formyl (reductive amination-prone) groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.